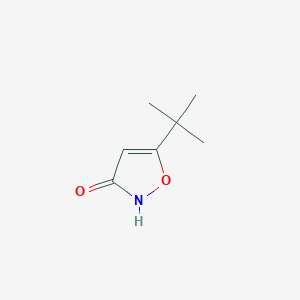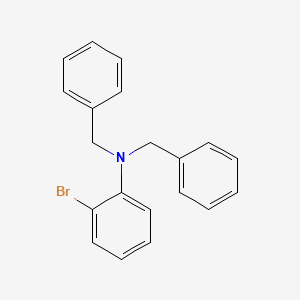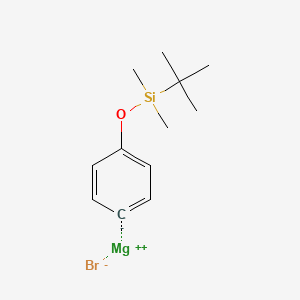![molecular formula C14H20N2O4 B3079789 5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1075257-98-5](/img/structure/B3079789.png)
5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Übersicht
Beschreibung
“5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” is a chemical compound. It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolo-pyridine Carboxylic Acids 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were synthesized using a three-component condensation method, starting from 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid. This demonstrates a versatile approach to synthesize pyrrolo-pyridine carboxylic acids, which are valuable intermediates in medicinal chemistry (Lichitsky et al., 2010).
Structural Studies of Pyrrolidine Carboxylic Acid Investigations into the crystal structure of related pyrrolidine carboxylic acid compounds, like (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, provide insights into molecular conformations and intermolecular interactions, crucial for designing more complex molecules (Yuan et al., 2010).
Divergent Synthesis with Diaza-diene and Enamines Divergent synthesis methods have been explored starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene and various enamines. This process allows the creation of pyrrolidin-1-yl derivatives and 1-amino-pyrroles, showcasing the flexibility in generating diverse molecular frameworks (Rossi et al., 2007).
Synthesis of Deaza-Analogues of Marine Alkaloids Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, analogues of bis-indole alkaloid topsentin, were synthesized for potential anticancer applications. This demonstrates the application of pyrrolo[3,2-c]pyridine derivatives in creating analogues of natural compounds (Carbone et al., 2013).
Singlet Oxygen Reactions for Prodigiosin Precursors Reaction of tert-butyl esters of pyrrole carboxylic acids with singlet oxygen yields products that serve as precursors to prodigiosin, a compound with notable biological activity. This highlights the potential of pyrrolo[3,2-c]pyridine derivatives in synthesizing biologically active molecules (Wasserman et al., 2004).
Continuous Photo Flow Chemistry in Scale-up Synthesis Continuous photo flow synthesis was used for the scale-up synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate, a building block for biologically active compounds. This indicates the significance of pyrrolo[3,2-c]pyridine derivatives in the large-scale production of complex molecules (Yamashita et al., 2019).
Eigenschaften
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-8-11(12(17)18)9-7-16(6-5-10(9)15-8)13(19)20-14(2,3)4/h15H,5-7H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSSLYHZUHGHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)CCN(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



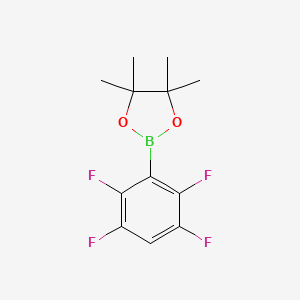
![Imidazo[1,2-a]pyridin-7-ylmethanamine](/img/structure/B3079722.png)
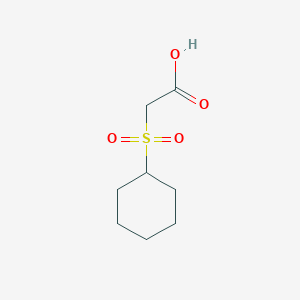
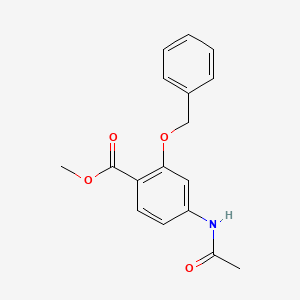

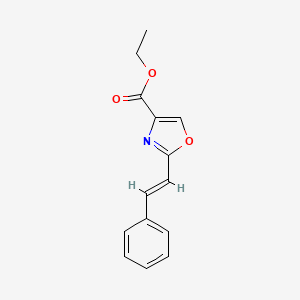

![4-hydrazino-5H-pyrimido[5,4-b]indole](/img/structure/B3079766.png)
